(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzodioxin ring, a benzofuran ring, and an acetate group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecule contains a benzodioxin ring and a benzofuran ring, which are aromatic and contribute to the stability of the molecule. The (Z) configuration indicates the geometry around the double bond .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds often undergo reactions at the functional groups, such as the acetate group or the bromine atom .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact structure .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research in the synthesis of heterocyclic compounds, such as 2,3-dihydrobenzo[1,4]dioxine derivatives, highlights innovative methods in organic chemistry that could be applicable to our target compound. The study by Gabriele et al. (2006) demonstrates a new synthesis route for dihydrobenzo[1,4]dioxine derivatives, which might share reactive similarities with the target compound due to the presence of benzo[d][1,3]dioxin rings. This method involves tandem oxidative aminocarbonylation reactions, showing significant stereoselectivity and potential for creating diverse molecular structures (Gabriele et al., 2006).
Luminescent Sensors
The development of luminescent sensors for selective detection of specific ions or molecules is another area where compounds with complex aromatic structures, similar to our target compound, find application. Wang et al. (2019) describe Zn(II)-based metal-organic frameworks that function as luminescent sensors. Such frameworks utilize aromatic compounds and could hint at potential applications for our target compound in sensor technology, particularly in detecting environmental pollutants or biological markers (Wang et al., 2019).
Catalysis and Synthesis Techniques
The field of catalysis often employs complex organic molecules as intermediates or catalysts themselves. For instance, the study on nickel-catalyzed synthesis for the creation of benzocoumarins by Madan and Cheng (2006) demonstrates the use of metal catalysis in organic synthesis, potentially relevant for compounds with similar structures to our target compound. This research might inspire methodologies for synthesizing or modifying the target compound, exploring its reactivity and applications in organic synthesis (Madan & Cheng, 2006).
Environmental and Biological Implications
Compounds within the same family as the target molecule may also have environmental and biological implications worth exploring. For example, studies on the mechanisms of dioxin formation and their interactions with biological systems can provide insights into the potential environmental impact and bioactivity of our compound. The atmospheric oxidation mechanisms of polychlorinated dibenzo-p-dioxins, as studied by Wang and Tang (2011), could offer parallels in understanding the reactivity and stability of our target compound under environmental conditions (Wang & Tang, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO6/c1-10(21)25-14-2-3-15-16(7-14)26-17(18(15)22)6-11-4-13(20)5-12-8-23-9-24-19(11)12/h2-7H,8-9H2,1H3/b17-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHIUUURJPXILJ-FMQZQXMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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